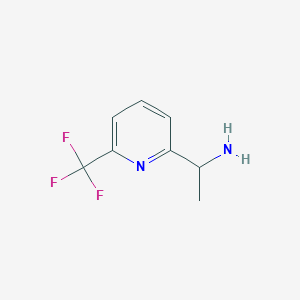

1-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(6-(Trifluoromethyl)pyridin-2-yl)methanol” is a colorless to white to yellow powder or crystals or liquid . It has a CAS Number of 131747-53-0 and a molecular weight of 177.13 .

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, one method involves dissolving 2-chloro-6-trifluoromethyl pyridine into a mixture of acetonitrile and anhydrous piperazine . The mixture is then filtered, washed with acetonitrile, and the solvent is evaporated. The residue is taken up with dichloromethane and washed with water. The solution is dried over magnesium sulfate, and the solvent is evaporated and the residue distilled .

Physical And Chemical Properties Analysis

The compound “(6-(Trifluoromethyl)pyridin-2-yl)methanol” has a storage temperature of 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Material Science

- Polymer Synthesis : 1-(6-Trifluoromethyl-pyridin-2-yl)-ethylamine derivatives are utilized in the synthesis of highly functionalized tetrahydropyridines, showcasing its role in creating new polymeric materials with potential applications in various industries (Zhu et al., 2003).

- Metal Complex Formation : Its derivatives have been involved in the synthesis of optically active triamines, which play a crucial role in metal complex formation. This application is significant in the development of new materials and catalysts (Bernauer et al., 1993).

- Environmental Applications : Modified chitosan derivatives incorporating 2,6-diaminopyridine and polyamine compounds have been researched for their effectiveness in adsorbing Hg(II) ions from aqueous solutions, highlighting its potential in water treatment technologies (Liang et al., 2019).

Catalysis and Organic Synthesis

- Catalysis : Research has demonstrated its use in water oxidation catalysis, where derivatives act as ligands in dinuclear Ru complexes, indicating its utility in renewable energy applications (Mola et al., 2011).

- Organic Synthesis : Its role in controlling the photoreactivity of diarylethene derivatives has been studied, providing insights into the development of photoswitchable materials (Yumoto et al., 2008).

Chemical Synthesis and Analysis

- Chemical Synthesis : 1-(6-Trifluoromethyl-pyridin-2-yl)-ethylamine and its derivatives have been employed in the synthesis of new families of NxOy pyridine-containing macrocycles. These macrocycles have applications in coordinating compounds with various metals, useful in the development of new chemical sensors and materials (Lodeiro et al., 2004).

Safety And Hazards

properties

IUPAC Name |

1-[6-(trifluoromethyl)pyridin-2-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-5(12)6-3-2-4-7(13-6)8(9,10)11/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDWTYLPDDKVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-isopropylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2564147.png)

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2564148.png)

![N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2564153.png)

![6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)](/img/structure/B2564158.png)

![(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2564164.png)

![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine](/img/structure/B2564165.png)

![4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2564167.png)

![2-methoxy-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2564168.png)